molecular formula C14H21NO3 B11171541 N-(3-methoxypropyl)-4-phenoxybutanamide

N-(3-methoxypropyl)-4-phenoxybutanamide

Cat. No.: B11171541
M. Wt: 251.32 g/mol
InChI Key: NCZYUBUNQDSKAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxypropyl)-4-phenoxybutanamide is an organic compound with a complex structure that includes both methoxy and phenoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-4-phenoxybutanamide typically involves the reaction of 4-phenoxybutanoic acid with 3-methoxypropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems can help maintain consistent reaction conditions and improve the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-4-phenoxybutanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly employed for the reduction of the amide group.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions involving the phenoxy group.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-(3-methoxypropyl)-4-phenoxybutanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-4-phenoxybutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methoxypropyl)-4-phenoxybutanamide is unique due to its combination of methoxy and phenoxy functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

N-(3-methoxypropyl)-4-phenoxybutanamide

InChI

InChI=1S/C14H21NO3/c1-17-11-6-10-15-14(16)9-5-12-18-13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-12H2,1H3,(H,15,16)

InChI Key

NCZYUBUNQDSKAZ-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)CCCOC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.